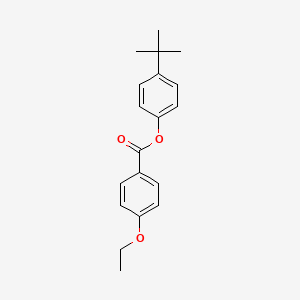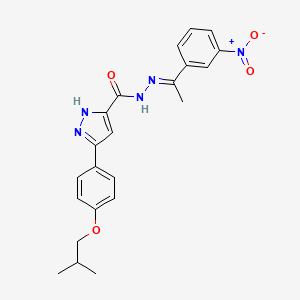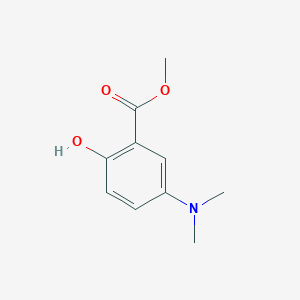
4-Tert-butylphenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenyl 4-ethoxybenzoate is an organic compound with the molecular formula C19H22O3 It is known for its unique structural features, which include a tert-butyl group attached to a phenyl ring and an ethoxy group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 4-ethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-tert-butylphenol with 4-ethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and 4-ethoxybenzoic acid.
Reduction: Formation of 4-tert-butylphenyl 4-ethoxybenzyl alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Tert-butylphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Tert-butylphenyl 4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Tert-butylphenyl 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
4-Tert-butylphenyl 4-chlorobenzoate: Features a chloro group instead of an ethoxy group.
Uniqueness
4-Tert-butylphenyl 4-ethoxybenzoate is unique due to the presence of both tert-butyl and ethoxy groups, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
618443-33-7 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-5-21-16-10-6-14(7-11-16)18(20)22-17-12-8-15(9-13-17)19(2,3)4/h6-13H,5H2,1-4H3 |
Clé InChI |
NYELPNZIFBAKKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)
